molecular formula C6H11NO4 B1584735 Ethyl 2-((methoxycarbonyl)amino)acetate CAS No. 5602-94-8

Ethyl 2-((methoxycarbonyl)amino)acetate

Cat. No. B1584735
Key on ui cas rn: 5602-94-8
M. Wt: 161.16 g/mol
InChI Key: LNYUJLIYAHJNNO-UHFFFAOYSA-N
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Patent
US04548760

Procedure details

Alternatively, glycine ethyl ester hydrochloride (40.1 g, 0.28 mole) suspended in dry tetrahydrofuran (200 ml) and phosgene were bubbled through the reaction mixture for 0.5 hrs, as the reaction mixture was refluxed. At the end of 0.5 hrs., the reaction was cooled to room temperature and toluene was added followed by the distillation of THF. The reaction mixture containing toluene was further refluxed for 1 hr. The unreacted glycine ethyl ester hydrochloride was filtered and the filtrate containing glycine ethyl ester isocyanate (IR 2250 cm-1) was reacted with excess (2-3 mole) anhydrous methanol and, when the isocyanate peak disappeared, the solvent was removed to isolate N-carbomethoxyglycine ethyl ester.
Quantity
40.1 g
Type
reactant
Reaction Step One
Quantity
2.5 (± 0.5) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[CH3:9][OH:10].[N-]=[C:12]=[O:13]>O1CCCC1>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][C:9]([O:13][CH3:12])=[O:10])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
40.1 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Step Two
Name
Quantity
2.5 (± 0.5) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
phosgene were bubbled through the reaction mixture for 0.5 hrs, as the reaction mixture
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
At the end of 0.5 hrs
Duration
0.5 h
ADDITION
Type
ADDITION
Details
toluene was added
DISTILLATION
Type
DISTILLATION
Details
followed by the distillation of THF
ADDITION
Type
ADDITION
Details
The reaction mixture containing toluene
TEMPERATURE
Type
TEMPERATURE
Details
was further refluxed for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The unreacted glycine ethyl ester hydrochloride was filtered
ADDITION
Type
ADDITION
Details
the filtrate containing glycine ethyl ester isocyanate (IR 2250 cm-1)
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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